molecular formula C17H24ClNO5 B4095412 N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid

N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid

Cat. No.: B4095412
M. Wt: 357.8 g/mol
InChI Key: QJRVMDDSQYDGDG-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclopentanamine moiety linked to a phenoxyethyl group, which is further substituted with a chlorine and an ethyl group. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.

Properties

IUPAC Name

N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.C2H2O4/c1-2-12-11-14(7-8-15(12)16)18-10-9-17-13-5-3-4-6-13;3-1(4)2(5)6/h7-8,11,13,17H,2-6,9-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRVMDDSQYDGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCNC2CCCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine typically involves a multi-step process. One common method starts with the reaction of 4-chloro-3-ethylphenol with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with 2-chloroethylamine to form the phenoxyethylamine derivative. The final step involves the cyclization of this intermediate with cyclopentanone under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine exerts its effects involves its interaction with specific molecular targets. The phenoxyethyl group allows for binding to certain receptors or enzymes, modulating their activity. The cyclopentanamine moiety may interact with cellular membranes, affecting their fluidity and function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N-[2-(4-chloro-3-ethylphenoxy)ethyl]amine
  • 2-(4-Chloro-3-ethylphenoxy)isonicotinic acid

Uniqueness

N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine stands out due to its unique combination of a cyclopentanamine moiety with a phenoxyethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability and solubility, enhanced by the presence of oxalic acid, further contribute to its versatility and effectiveness in different research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid
Reactant of Route 2
N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid

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